1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidinone ring, and the attachment of the various substituents. Common synthetic routes may involve:
Nucleophilic aromatic substitution: This reaction can be used to introduce the methoxy and chloro groups onto the aromatic ring.
Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction can be employed to form carbon-carbon bonds between the phenyl rings.
Cyclization reactions: These are used to form the benzodiazole and pyrrolidinone rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium (III)
- N-(2-Chloro-3-methoxybenzyl)-3-[2-(diethylamino)ethyl]-N-methyl-3-phenyl-1-indolinamine
Uniqueness
1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C27H26ClN3O3 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-5-7-21(14-18)34-13-12-30-23-9-4-3-8-22(23)29-27(30)19-15-26(32)31(17-19)24-16-20(28)10-11-25(24)33-2/h3-11,14,16,19H,12-13,15,17H2,1-2H3 |
InChI Key |
OUOQHZBAVFSLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
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